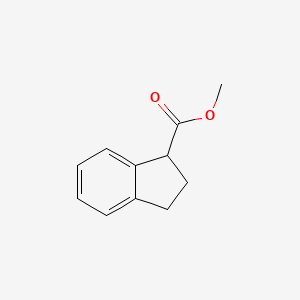

Methyl 2,3-dihydro-1H-indene-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCVEFYPCNDKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397149 | |

| Record name | Methyl 2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26452-96-0 | |

| Record name | Methyl 2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,3-dihydro-1H-indene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,3-dihydro-1H-indene-1-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dihydro-1H-indene-1-carboxylate is a valuable building block in organic synthesis, particularly in the development of new therapeutic agents. Its rigid, bicyclic indane scaffold provides a versatile platform for the synthesis of complex molecules with specific stereochemical and conformational properties. This guide offers a comprehensive overview of the physical and chemical properties of methyl 2,3-dihydro-1H-indene-1-carboxylate, detailed synthetic methodologies, and a discussion of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of methyl 2,3-dihydro-1H-indene-1-carboxylate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 26452-96-0 | N/A |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Physical Form | Colorless solid or oil | [2] |

| Melting Point | 88-90 °C (for a closely related derivative) | [2] |

| Boiling Point | Not explicitly reported; likely high under atmospheric pressure | N/A |

| Solubility | Soluble in common organic solvents such as chloroform (CDCl₃), methanol (MeOH), and tert-butanol (tBuOH) | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of methyl 2,3-dihydro-1H-indene-1-carboxylate in CDCl₃ exhibits characteristic signals for the aromatic and aliphatic protons.

-

¹H-NMR (300 MHz, CDCl₃): δ = 7.53-7.29 (m, 4H, Ar-H), 4.18 (t, J = 7.3 Hz, 1H, CH-CO₂Me), 3.84 (s, 3H, OCH₃), 3.42-2.40 (m, 4H, CH₂) ppm.[1]

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule.

-

¹³C-NMR (CDCl₃): The spectrum shows distinct signals for the aromatic, ester, and aliphatic carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1730 cm⁻¹, as well as bands corresponding to the C-O stretching of the ester and the C-H stretching of the aromatic and aliphatic groups.[3]

Mass Spectrometry

Mass spectrometry data would confirm the molecular weight of the compound. For methyl 2,3-dihydro-1H-indene-1-carboxylate, the expected molecular ion peak [M]⁺ would be at m/z 176.[4]

Synthesis and Reactivity

The synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate can be achieved through several routes, most commonly involving the esterification of the corresponding carboxylic acid.

Synthetic Workflow: Esterification of 2,3-dihydro-1H-indene-1-carboxylic acid

Caption: General workflow for the synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate.

Detailed Protocol:

-

Preparation of 2,3-dihydro-1H-indene-1-carboxylic acid: The synthesis can start from 5-bromo-2,3-dihydro-1H-indene-1-one, which is converted to its dithiane derivative, followed by hydrolysis to the carboxylic acid.[5]

-

Esterification: A suspension of 2,3-dihydro-1H-indene-1-carboxylic acid in methanol is treated with a strong acid catalyst, such as 4 N hydrogen chloride in 1,4-dioxane.[5]

-

Reaction Conditions: The mixture is stirred at reflux for several hours to drive the reaction to completion.[5]

-

Work-up and Purification: The reaction mixture is concentrated in vacuo, and the resulting crude product is purified by column chromatography on silica gel to afford the pure methyl ester.[5]

Chemical Reactivity

The chemical reactivity of methyl 2,3-dihydro-1H-indene-1-carboxylate is primarily centered around the ester functionality and the benzylic position.

-

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. This is a key reaction in dynamic enzymatic kinetic resolutions.[6][7]

-

α-Alkylation: The benzylic proton at the C-1 position is acidic and can be deprotonated with a strong base, allowing for alkylation at this position. For instance, treatment with lithium bis(trimethylsilyl)amide followed by methyl iodide yields methyl 1-methyl-2,3-dihydro-1H-indene-1-carboxylate.[5]

Applications in Drug Discovery and Development

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry due to its rigid conformation, which can lead to higher binding affinities and selectivities for biological targets.

As a Scaffold for PI3Kα Inhibitors

Recent research has identified heterocyclic compounds based on the 2,3-dihydro-1H-indene framework as potent and selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα).[4] Aberrant activation of the PI3K pathway is a hallmark of many cancers, making PI3Kα a key therapeutic target. The indene scaffold allows for the precise spatial orientation of substituents to interact with the active site of the enzyme.

Role in Cancer Therapeutics

Compounds derived from the 2,3-dihydro-1H-indene structure have been investigated for their potential as anti-cancer agents.[4] These molecules can be designed to target various signaling pathways involved in tumor growth and proliferation.

Use in Stereoselective Synthesis

Methyl 2,3-dihydro-1H-indene-1-carboxylate is a key substrate in dynamic enzymatic kinetic resolutions.[6][7][8] This process combines enzymatic hydrolysis with in-situ racemization of the unreacted enantiomer, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. This is particularly valuable for the synthesis of enantiopure active pharmaceutical ingredients.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly closed container in a dry and cool place.

-

In case of contact: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

Methyl 2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest to the scientific and drug development communities. Its well-defined structure and versatile reactivity make it an important intermediate for the synthesis of a wide range of biologically active molecules. The ongoing exploration of its use as a scaffold for novel therapeutics, particularly in the field of oncology, highlights its potential to contribute to the development of next-generation medicines. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

- Kruska, F. (2012). Synthese neuer chiraler Liganden für die enantioselektive Katalyse. (Doctoral dissertation, Heinrich-Heine-Universität Düsseldorf).

- Schulze, J., et al. (2015). Identification of novel esterase-active enzymes from hot environments by use of the host bacterium Thermus thermophilus. Frontiers in Microbiology, 6, 289.

- Dey, S., et al. (2022).

- Sheng, N., et al. (2024). HETEROCYCLIC COMPOUNDS AS PI3Kα INHIBITORS. WO2024163752A1.

- Gröger, H. (2018).

- Schulze, J., et al. (2015). Identification of novel esterase-active enzymes from hot environments by use of the host bacterium Thermus thermophilus. Frontiers in Microbiology, 6, 289.

- Pietruszka, J., & Kruska, F. (2010). Dynamic Kinetic Resolution (DKR).

- Ganter, C. (2015). Novel Indenyl Ligands Bearing Electron-Withdrawing Functional Groups.

- Pietruszka, J., & Simon, R. C. (2025).

- Bachand, C., et al. (2015). Anti-infective agents and uses thereof. US9139536B2.

- Kovacic, F., et al. (2014). The Metagenome-Derived Enzymes LipS and LipT Increase the Diversity of Known Lipases. PLoS ONE, 9(10), e109625.

- Bódai, V., et al. (2012). Dynamic Kinetic Resolution of rac-2-Hydroxy-1-indanone by using a Heterogeneous Ru(OH)3/Al2O3 Racemization Catalyst and Lipase.

- Forró, E., & Fülöp, F. (2025). Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates.

- Tsai, S.-W. (2024). Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof.

- Pálinkás, J. (n.d.).

- Bachand, C., et al. (2015). Anti-infective pyrimidines and uses thereof. EP2203431B1.

- Berke, H., et al. (2014).

- Wuttke, S., et al. (2013). Metathesis in water conducted by tailor-made encapsulated Grubbs' catalyst.

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. WO2024163752A1 - HETEROCYCLIC COMPOUNDS AS PI3Kα INHIBITORS - Google Patents [patents.google.com]

- 5. US9139536B2 - Anti-infective agents and uses thereof - Google Patents [patents.google.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The Metagenome-Derived Enzymes LipS and LipT Increase the Diversity of Known Lipases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl 2,3-Dihydro-1H-indene-1-carboxylate in Common Organic Solvents

For immediate release: A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the solubility characteristics of methyl 2,3-dihydro-1H-indene-1-carboxylate.

This guide provides a detailed analysis of the predicted solubility of methyl 2,3-dihydro-1H-indene-1-carboxylate in a range of common organic solvents. Due to the absence of published experimental data for this specific compound, this document leverages fundamental principles of organic chemistry, including molecular structure, polarity, and intermolecular forces, to provide a robust predictive framework. Furthermore, a detailed, self-validating experimental protocol is presented to enable researchers to determine precise solubility data.

Understanding the Molecule: Physicochemical Insights into Methyl 2,3-Dihydro-1H-indene-1-carboxylate

Methyl 2,3-dihydro-1H-indene-1-carboxylate possesses a molecular structure that is key to understanding its solubility profile. The molecule can be deconstructed into two primary regions: a nonpolar bicyclic system and a polar ester functional group.

-

Nonpolar Region: The 2,3-dihydro-1H-indene core, a fused ring system of benzene and cyclopentane, is predominantly nonpolar due to its hydrocarbon nature. This large, hydrophobic portion of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

-

Polar Region: The methyl carboxylate (-COOCH₃) group introduces polarity to the molecule. The carbonyl oxygen and the ester oxygen have lone pairs of electrons and can act as hydrogen bond acceptors. The polar C=O and C-O bonds create a dipole moment in this region of the molecule.

The interplay between this large nonpolar region and the localized polar ester group will dictate the compound's solubility in various organic solvents. The general principle of "like dissolves like" is the foundational concept for predicting its solubility.[1][2]

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₂O₂ | Based on its chemical structure. |

| Molecular Weight | 176.21 g/mol | Calculated from the molecular formula. |

| Polarity | Moderately polar | The nonpolar indane ring system is the dominant feature, but the ester group imparts significant polarity. |

| Hydrogen Bonding | Hydrogen bond acceptor | The oxygen atoms of the ester group can accept hydrogen bonds from protic solvents. It does not have hydrogen bond donor capabilities.[1] |

| Predicted XlogP | 2.1 | This predicted value indicates a greater affinity for an octanol (nonpolar) phase over a water (polar) phase, suggesting good solubility in many organic solvents.[3] |

Predictive Solubility Framework

Based on the structural analysis, we can predict the solubility of methyl 2,3-dihydro-1H-indene-1-carboxylate in various classes of organic solvents.

High Predicted Solubility

Nonpolar Aprotic Solvents: Solvents like toluene, hexane, and cyclohexane are expected to be excellent solvents. The large nonpolar surface area of the indane ring will interact favorably with these nonpolar solvents through London dispersion forces.

Slightly Polar Aprotic Solvents: Solvents such as diethyl ether and dichloromethane are predicted to be very effective. Their slight polarity can interact with the ester group, while their organic character readily solvates the hydrocarbon backbone.

Polar Aprotic Solvents: Acetone, ethyl acetate, and tetrahydrofuran (THF) are likely to be very good solvents. These solvents have a significant dipole moment and can effectively solvate the polar ester group, while also being compatible with the nonpolar part of the molecule.

Moderate Predicted Solubility

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be moderately good solvents. While they can act as hydrogen bond donors to the ester's oxygens, the large nonpolar indane moiety may limit high solubility. Generally, as the alkyl chain of the alcohol increases, the solubility of the compound is expected to increase due to the enhanced nonpolar character of the solvent.[1][2]

Low Predicted Solubility

Highly Polar Protic Solvents: Water is expected to be a poor solvent for this compound. The large hydrophobic indane structure will disrupt the strong hydrogen bonding network of water, making solvation energetically unfavorable.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Materials and Equipment

-

Methyl 2,3-dihydro-1H-indene-1-carboxylate (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid methyl 2,3-dihydro-1H-indene-1-carboxylate to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of methyl 2,3-dihydro-1H-indene-1-carboxylate of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample from step 3.

-

Using the calibration curve, determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Data Summary and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of Methyl 2,3-Dihydro-1H-indene-1-carboxylate at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Nonpolar Aprotic | Toluene | High | To be determined |

| Hexane | High | To be determined | |

| Slightly Polar Aprotic | Diethyl Ether | High | To be determined |

| Dichloromethane | High | To be determined | |

| Polar Aprotic | Acetone | High | To be determined |

| Ethyl Acetate | High | To be determined | |

| Tetrahydrofuran (THF) | High | To be determined | |

| Polar Protic | Methanol | Moderate | To be determined |

| Ethanol | Moderate | To be determined | |

| Isopropanol | Moderate | To be determined | |

| Highly Polar Protic | Water | Low | To be determined |

Conclusion

While experimental data for the solubility of methyl 2,3-dihydro-1H-indene-1-carboxylate is not currently available in the public domain, a thorough analysis of its molecular structure allows for a strong predictive understanding of its behavior in common organic solvents. The compound is anticipated to exhibit high solubility in a broad range of nonpolar and polar aprotic solvents, moderate solubility in polar protic solvents, and low solubility in water. The provided experimental protocol offers a robust and reliable method for researchers to determine precise quantitative solubility data, which is essential for applications in organic synthesis, purification, and drug development.

References

-

LibreTexts. (2021, August 15). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

University of Maine. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

Fiveable. (2022, August 15). Solubility in organic solvents Definition. Retrieved from [Link]

-

Purdue University. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

-

Helmenstine, A. M. (2021, August 1). Solubility Rules Chart and Memorization Tips. Science Notes and Projects. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

PubChemLite. (n.d.). Methyl 2,3-dihydro-1h-indene-1-carboxylate (C11H12O2). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Enzymatic Kinetic Resolution of Methyl 2,3-dihydro-1H-indene-1-carboxylate

Executive Summary

This application note details the protocol for the enzymatic kinetic resolution (EKR) of methyl 2,3-dihydro-1H-indene-1-carboxylate (methyl indane-1-carboxylate). Indane-1-carboxylic acid derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for melatonin receptor agonists, amino acid analogs, and cardiovascular agents.

While chemical asymmetric synthesis (e.g., via chiral auxiliaries) is possible, it often requires harsh conditions and expensive reagents. Enzymatic resolution offers a mild, scalable, and environmentally benign alternative. This guide prioritizes Novozym 435 (Candida antarctica Lipase B) and Amano Lipase PS (Burkholderia cepacia) based on their proven efficacy with structurally homologous bicyclic

Mechanistic Principle

The process relies on the ability of a hydrolase (lipase) to discriminate between the enantiomers of a racemic ester. In a typical EKR:

-

The lipase preferentially hydrolyzes the (S)-enantiomer of the ester to the corresponding carboxylic acid.

-

The (R)-enantiomer remains as the unreacted ester.

-

The reaction is stopped at

50% conversion. -

The acid and ester are separated via simple acid-base extraction, theoretically yielding both enantiomers with high optical purity (

).

Reaction Scheme

Caption: Schematic of the hydrolytic kinetic resolution. The enzyme exhibits high enantioselectivity (E-value) for the (S)-enantiomer.

Experimental Strategy & Screening

Critical Insight: Do not assume a single enzyme will work perfectly immediately. The rigidity of the indane ring can impose steric constraints. A two-tier approach is required.[1][2]

Tier 1: Enzyme Selection

Based on structural analogs (benzodioxanes, tetralins), the following enzymes have the highest probability of success:

| Enzyme | Source | Commercial Name | Specificity Profile |

| CAL-B | Candida antarctica | Novozym 435 (Immobilized) | Robust, broad scope. Excellent for primary esters. |

| PSL/BCL | Burkholderia cepacia | Amano Lipase PS (Immobilized) | Superior for sterically hindered |

| CRL | Candida rugosa | Amano Lipase AY | Often effective for cyclic esters but less stable than CAL-B. |

Tier 2: Solvent Engineering

The solubility of methyl indane-1-carboxylate in water is negligible. A biphasic system or organic co-solvent system is mandatory.

-

Recommended: Toluene/Buffer (1:4 ratio) or MTBE/Buffer. These biphasic systems protect the enzyme from interface inactivation while solubilizing the substrate.

Detailed Protocol (Bench Scale)

Materials[1][3][4][5][6][7][8][9]

-

Substrate: Methyl 2,3-dihydro-1H-indene-1-carboxylate (Racemic).

-

Enzyme: Novozym 435 (>5000 PLU/g) or Amano Lipase PS-IM.

-

Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0 - 7.5).

-

Organic Solvent: Toluene or MTBE (Methyl tert-butyl ether).

-

Quenching Agent: 1 M HCl.

Procedure (Step-by-Step)

Step 1: Substrate Preparation Dissolve 1.0 g (5.68 mmol) of racemic methyl indane-1-carboxylate in 10 mL of Toluene. Ensure complete dissolution.

Step 2: Reaction Initiation Add 40 mL of 0.1 M Potassium Phosphate Buffer (pH 7.2) to the organic phase in a 100 mL round-bottom flask.

-

Note: The pH must be stable. Hydrolysis releases acid, which drops pH. For larger scales, use an autotitrator with 1M NaOH to maintain pH 7.2.

Step 3: Enzyme Addition Add 50 mg (5% w/w relative to substrate) of Novozym 435. Seal the flask and incubate in an orbital shaker at 30°C and 200 rpm .

-

Expert Tip: Do not use magnetic stirring bars if using immobilized enzymes (beads), as the grinding action destroys the support carrier. Use overhead stirring or an orbital shaker.

Step 4: Monitoring (The "Stop" Point) Monitor the reaction via HPLC or GC every 2 hours.

-

Target: Stop the reaction when conversion (

) reaches 45-50% . -

Why? Pushing beyond 50% risks hydrolyzing the slower-reacting (R)-enantiomer, eroding the enantiomeric excess of the remaining ester (

).

Step 5: Workup & Separation (Self-Validating Step)

-

Filter the reaction mixture to remove the immobilized enzyme (can be washed with toluene and reused).

-

Transfer filtrate to a separatory funnel.

-

Phase Separation: The Toluene layer contains the unreacted (R)-Ester . The Aqueous buffer contains the (S)-Acid (as a salt).

-

Isolation of (R)-Ester: Wash the Toluene layer with saturated NaHCO3 (to remove trace acid), dry over MgSO4, and concentrate in vacuo.

-

Isolation of (S)-Acid: Acidify the aqueous layer to pH 2.0 using 1 M HCl. Extract 3x with Ethyl Acetate.[3] Dry and concentrate.

Analytical Methods (Quality Control)

You must validate the optical purity. Optical rotation is insufficient for process development; Chiral HPLC is required.

HPLC Conditions (Recommended):

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Indane chromophore).

-

Expected Elution: The ester enantiomers will elute first; the acid may require acidification of the mobile phase (0.1% TFA) or derivatization (e.g., to methyl ester using TMS-diazomethane) for accurate resolution.

Calculation of Enantioselectivity (E-value):

-

Where

= conversion and -

Target: An E-value > 50 is required for a viable process.[4]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10% after 24h) | Enzyme interface inactivation or low solubility. | Add 5-10% DMSO as a co-solvent to the buffer. Switch to Amano PS (Burkholderia). |

| Low Selectivity (E < 10) | Non-specific hydrolysis or wrong temperature. | Lower temperature to 4°C-10°C. Switch enzyme source. |

| pH Drift | Acid production overwhelming buffer capacity. | Increase buffer concentration to 0.5 M or use pH-stat (autotitrator). |

| Emulsion Formation | Protein/Solvent interaction. | Centrifuge to break emulsion. Filter through Celite pad.[3] |

Process Workflow Diagram

Caption: Decision tree for developing the kinetic resolution process.

References

-

Enzymatic Kinetic Resolution of 1,4-Benzodioxane Derivatives (Analogous Substrate)

- Xie, Y., et al. (2023). "Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B." RSC Advances.

-

General Protocol for Kinetic Resolution of Cyclic Esters

- Bornscheuer, U. T., & Kazlauskas, R. J. (2006).

-

Lipase Specificity for

-Substituted Acids:- Hult, K., & Berglund, P. (2007). "Engineered enzymes for improved organic synthesis." Current Opinion in Biotechnology.

-

Indane-1-Carboxylic Acid Significance & Synthesis

- Gong, Y., et al. (2012). "Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester." Organic Letters.

Sources

- 1. reddit.com [reddit.com]

- 2. EP2071032A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]

- 3. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]

Technical Guide: Hydrolysis Strategies for Methyl 2,3-dihydro-1H-indene-1-carboxylate

Abstract & Application Scope

Methyl 2,3-dihydro-1H-indene-1-carboxylate (Methyl Indane-1-carboxylate) is a pivotal intermediate in the synthesis of bioactive indane scaffolds, including melatonin receptor agonists and aminoindane derivatives (e.g., Rasagiline analogs). The transformation of the methyl ester to the free carboxylic acid is a fundamental step; however, the presence of a benzylic proton at the C1 position introduces a critical chemical liability: base-mediated racemization .

This application note provides two distinct protocols:

-

Protocol A (Chemical Saponification): A high-yield, robust method using Lithium Hydroxide (LiOH) for racemic substrates or when chirality is not a factor.

-

Protocol B (Enzymatic Hydrolysis): A mild, enantioselective approach using hydrolases (e.g., PLE or CAL-B) designed to preserve stereochemistry or achieve kinetic resolution.

Chemical Context & Critical Considerations

Structural Analysis

The substrate contains a methyl ester fused to an indane ring. The C1 position is benzylic and alpha to a carbonyl group.

-

pKa of C1-H: Approximately 22–24 (DMSO).

-

Risk Factor: Under strong basic conditions (pH > 12) or elevated temperatures, the C1 proton is susceptible to abstraction, forming a planar enolate. Reprotonation of this enolate destroys enantiopurity (racemization).

Mechanism of Action (BAc2)

The standard hydrolysis follows the B ase-catalyzed, Ac yl-oxygen cleavage, bimolecular (2 ) mechanism:

-

Nucleophilic Attack: Hydroxide ion attacks the electrophilic carbonyl carbon.[1][2]

-

Tetrahedral Intermediate: Formation of a transient anionic species.

-

Elimination: Methoxide leaves, generating the carboxylic acid.

-

Deprotonation: The base immediately deprotonates the acid to form the carboxylate salt (driving force).

Decision Matrix

| Requirement | Recommended Protocol | Key Reagent |

| Racemic Synthesis | Protocol A | LiOH / THF / H₂O |

| Chiral Retention | Protocol B | Pig Liver Esterase (PLE) / Buffer |

| Scale-Up (>100g) | Protocol A (Modified) | NaOH / MeOH / H₂O (Cost-effective) |

Protocol A: Chemical Saponification (LiOH System)

Standard operating procedure for high-yield conversion of racemic ester to acid.

Reagents & Equipment

-

Substrate: Methyl 2,3-dihydro-1H-indene-1-carboxylate (1.0 equiv)

-

Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 – 3.0 equiv)

-

Solvent System: THF : Water (3:1 v/v)

-

Note: THF ensures solubility of the lipophilic indane core.

-

-

Acid: 1M HCl (for workup)

-

Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology

Step 1: Solubilization Dissolve methyl 2,3-dihydro-1H-indene-1-carboxylate (e.g., 1.76 g, 10 mmol) in THF (30 mL) in a round-bottom flask. Ensure complete dissolution.

Step 2: Base Addition Prepare a solution of LiOH·H₂O (1.26 g, 30 mmol) in distilled water (10 mL). Add this aqueous solution dropwise to the stirring THF solution at Room Temperature (20–25°C).

-

Checkpoint: The mixture may become slightly cloudy; this is normal.

Step 3: Reaction Monitoring Stir vigorously at RT. Monitor by TLC (Hexane:EtOAc 4:1).

-

Timeframe: Reaction is typically complete within 2–4 hours.

-

Optimization: If reaction is sluggish after 4 hours, warm to 40°C. Do not reflux unless necessary, to minimize side reactions.

Step 4: Quench & Workup

-

Concentrate the mixture under reduced pressure to remove the majority of THF.

-

Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 15 mL) to remove unreacted ester or non-polar impurities. Discard the organic (ether) layer.

-

Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl with stirring until pH reaches 1–2. A white precipitate (the product) should form.[3]

Step 5: Isolation Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Yield Verification The resulting 2,3-dihydro-1H-indene-1-carboxylic acid is typically a white to off-white solid.

-

Expected Yield: 85–95%

-

Characterization: ¹H NMR (CDCl₃) should show disappearance of methyl singlet (~3.7 ppm) and appearance of broad COOH singlet (>10 ppm).

Protocol B: Enzymatic Hydrolysis (Chiral Preservation)

Advanced method for enantioselective hydrolysis or kinetic resolution.

Rationale

Enzymes operate at neutral pH (7.0–8.0) and ambient temperature, completely avoiding the enolization pathway that causes racemization.

Reagents

-

Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich) or Candida antarctica Lipase B (CAL-B, immobilized).

-

Buffer: 0.1 M Phosphate Buffer (pH 7.5).

-

Co-solvent: Acetone or DMSO (max 10% v/v) to aid solubility.

Methodology

-

Suspension: Suspend the ester (10 mmol) in Phosphate Buffer (50 mL). Add Acetone (2 mL) if the substrate oils out.

-

Initiation: Add PLE (100–200 units/mmol ester).

-

Incubation: Stir at 25°C. Monitor pH; as hydrolysis proceeds, acid is released, lowering pH.

-

pH Stat: Maintain pH at 7.5 by automatic addition of 0.1 M NaOH solution (pH-stat titration). The volume of NaOH consumed correlates directly to conversion.

-

Termination: When conversion reaches 50% (for kinetic resolution) or 100% (for non-racemic starting material), filter off the enzyme (if immobilized) or extract as per Protocol A.

Visualized Workflows

Chemical Hydrolysis Workflow (Protocol A)

Figure 1: Step-by-step workflow for the chemical saponification using LiOH.

Mechanistic Pathway & Racemization Risk

Figure 2: Mechanistic bifurcation showing the competition between hydrolysis and racemization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of ester. | Increase THF ratio or switch to MeOH/DCM mixture. |

| Emulsion during Extraction | Amphiphilic nature of product. | Add Brine (sat. NaCl) or filter through Celite pad. |

| Loss of Optical Activity | Racemization via enolization. | Switch to Protocol B (Enzymatic) or lower temp to 0°C with LiOH. |

| Low Yield | Product remaining in water. | Ensure aqueous phase is pH < 2 before extraction. Salt out with NaCl. |

References

-

Vertex AI Search. (2023). Synthesis of 2,3-dihydro-1H-indene-1-carboxylic acid from methyl ester. Retrieved from

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification Mechanism. Retrieved from

-

National Institutes of Health (NIH). (2004). Stereoselective hydrolysis of methylphenidate by human carboxylesterase. Retrieved from

-

Google Patents. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane (WO2016116607A1). Retrieved from

-

Royal Society of Chemistry. (2018). Base-catalysed hydrolysis of PIM-1. Retrieved from

Sources

Application Notes & Protocols for the Synthesis of PI3Kα Inhibitors

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of PI3Kα in Oncology and the Rationale for Targeted Synthesis

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Among the various PI3K isoforms, PI3Kα, encoded by the PIK3CA gene, holds particular significance in oncology as it is one of the most frequently mutated kinases in human cancers.[4][5] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in tumorigenesis and the development of therapeutic resistance.[5][6] This has established PI3Kα as a high-priority target for the development of novel cancer therapeutics.

The goal of synthesizing PI3Kα inhibitors is to create molecules that can potently and selectively block the kinase activity of the p110α catalytic subunit, thereby inhibiting the downstream signaling cascade that promotes cancer cell survival and growth.[1][7] The development of selective inhibitors is crucial to minimize off-target effects and the associated toxicities that can arise from inhibiting other PI3K isoforms, which play essential roles in normal physiological functions.[4][8] This guide provides a comprehensive overview of the key chemical scaffolds, synthetic strategies, and detailed protocols for the preparation of prominent PI3Kα inhibitors, alongside methods for their characterization and functional validation.

The PI3K/Akt/mTOR Signaling Pathway: The Target Environment

Understanding the PI3K/Akt/mTOR pathway is fundamental to appreciating the mechanism of action of PI3Kα inhibitors. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[9] PI3Kα then catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6][9] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1), to the plasma membrane.[6][10] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of cell survival, growth, and proliferation.[2][3]

Common Chemical Scaffolds in PI3Kα Inhibitors

The development of PI3Kα inhibitors has led to the exploration of various heterocyclic scaffolds that can effectively bind to the ATP-binding pocket of the p110α subunit.[1] Structure-activity relationship (SAR) studies have identified several privileged core structures.

-

Pyrimidines and Quinazolines: These scaffolds are prevalent in many PI3K inhibitors. The pyrimidine core, particularly with a morpholine substituent, has been shown to form crucial hydrogen bonds within the ATP binding site.[11][12]

-

Thienopyrimidines: This fused heterocyclic system is the core of Pictilisib (GDC-0941), a potent pan-class I PI3K inhibitor.[13][14]

-

Imidazopyridines and Pyrrolopyrimidines: These scaffolds have also been successfully utilized to generate potent and selective PI3Kα inhibitors.[11][15]

-

Triazines: Trisubstituted triazines represent another class of compounds with demonstrated PI3K inhibitory activity.[1]

The general strategy for designing these inhibitors involves a core heterocyclic system that mimics the adenine ring of ATP, coupled with substituents that occupy adjacent pockets to enhance potency and selectivity.[16]

General Synthetic Workflow for PI3Kα Inhibitor Development

The synthesis and validation of a novel PI3Kα inhibitor follows a logical and iterative workflow, from initial synthesis to functional characterization.

Step-by-Step Protocol (Illustrative Route):

-

Formation of the Thienopyrimidine Core:

-

Rationale: This step creates the bicyclic core structure of Pictilisib.

-

Procedure: This can be achieved through various heterocyclic chemistry methods, often starting from a substituted thiophene derivative which is then cyclized to form the pyrimidine ring.

-

-

Halogenation of the Core:

-

Rationale: A halogen (e.g., chlorine or bromine) is introduced onto the thienopyrimidine core to serve as a handle for the subsequent Suzuki coupling.

-

Procedure: Treat the thienopyrimidine core with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

-

-

Suzuki-Miyaura Coupling:

-

Rationale: This reaction attaches the indazole ring system to the core.

-

Procedure: React the halogenated thienopyrimidine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water). [17]

-

-

Installation of the Morpholine and Sulfonylpiperazine Moieties:

-

Rationale: These groups are crucial for the inhibitor's potency and pharmacokinetic properties. They are typically installed via nucleophilic aromatic substitution (SNAr) reactions.

-

Procedure: The precursor from the Suzuki coupling is further functionalized. For example, a chloropyrimidine intermediate can be reacted sequentially with morpholine and then with 1-(methylsulfonyl)piperazine to yield Pictilisib. [16]

-

Protocol 3: Synthesis of Taselisib (GDC-0032)

Taselisib is a next-generation, β-sparing PI3K inhibitor with a more complex structure. [18] Step-by-Step Protocol (Illustrative Route):

-

Synthesis of the Dihydrobenzo[f]imidazo[1,2-d]o[1][17]xazepine Core:

-

Rationale: This tricyclic system is the central structural feature of Taselisib. Its synthesis is a multi-step process.

-

Procedure: This complex core is typically assembled through a sequence of reactions that may involve cyclizations and condensations, starting from simpler aromatic precursors.

-

-

Functionalization with the Triazole Moiety:

-

Rationale: The isopropyl-methyl-triazole group is a key feature of Taselisib.

-

Procedure: This is often achieved by coupling a precursor of the triazole with the core structure, for example, through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

-

-

Coupling with the Pyrazole Side Chain:

-

Rationale: The final major fragment is the pyrazole-containing side chain.

-

Procedure: A Suzuki or similar cross-coupling reaction is used to attach the pyrazole moiety to the core structure.

-

-

Final Amide Formation:

-

Rationale: The terminal amide group is installed in the final steps of the synthesis.

-

Procedure: This involves a standard amide coupling reaction between a carboxylic acid precursor on the pyrazole side chain and 2-amino-2-methylpropan-1-ol, using a coupling reagent such as HATU.

-

Purification and Characterization of Synthesized Inhibitors

The purity and identity of the synthesized PI3Kα inhibitors must be rigorously confirmed.

-

Purification:

-

Flash Column Chromatography: This is the primary method for purifying reaction mixtures and isolating the desired product. The choice of solvent system (mobile phase) and stationary phase (e.g., silica gel) is critical and is determined through thin-layer chromatography (TLC) analysis.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for final purification to achieve high purity (>95%). Analytical HPLC is used to assess the purity of the final compound.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound, providing strong evidence for its identity.

-

Purity Analysis: Analytical HPLC with a UV detector is the standard method for determining the purity of the final compound. The area under the curve of the product peak relative to the total area of all peaks gives the purity percentage.

-

Protocol: In Vitro PI3Kα Kinase Assay

To validate the biological activity of the synthesized compounds, an in vitro kinase assay is performed to measure their ability to inhibit PI3Kα.

-

Principle: The assay measures the phosphorylation of the substrate PIP2 to PIP3 by the PI3Kα enzyme. The amount of PIP3 produced is quantified, often using a competitive assay format where the generated PIP3 competes with a labeled PIP3 tracer for binding to a detector protein. [19]

-

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

ATP

-

Kinase assay buffer

-

Synthesized inhibitor compound (dissolved in DMSO)

-

Detection reagents (e.g., fluorescently labeled PIP3, GRP-1 detector protein) [19] * Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the synthesized inhibitor in DMSO.

-

In a microplate, add the kinase assay buffer, PI3Kα enzyme, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA. [19] 6. Add the detection reagents (e.g., fluorescently labeled PIP3 and detector protein).

-

Incubate to allow for competitive binding.

-

Read the signal (e.g., fluorescence polarization) on a microplate reader.

-

-

Data Analysis:

-

The signal is inversely proportional to the amount of PIP3 produced.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Conclusion

The synthesis of PI3Kα inhibitors is a cornerstone of modern oncology drug discovery. A successful synthesis program relies on a deep understanding of heterocyclic chemistry, strategic application of powerful reactions like Suzuki coupling, and rigorous purification and characterization. The protocols and workflows outlined in this guide provide a framework for the rational design, synthesis, and validation of novel PI3Kα inhibitors, ultimately contributing to the development of more effective and selective cancer therapies.

References

- PI3Kα inhibitors: structural advances, synthesis strategies, and anticancer potential. (2026). Journal of Saudi Chemical Society.

- Knight, Z. A., & Shokat, K. M. (2012).

- Heffron, T. P., et al. (2021). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). PubMed.

- Tian, Q., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development.

- Hayakawa, M., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.

- Mayer, I. A., & Arteaga, C. L. (2019).

- CN110964005A - Preparation process of Alpelisib. (n.d.).

- CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib. (n.d.).

- Synthesis of reference standard methyl-pictilisib and diagram of [¹¹C]-pictilisib one-step radiosynthesis. (n.d.).

- Wang, Y., et al. (2025). Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy. Journal of Medicinal Chemistry.

- Alpelisib Synthetic Routes. (n.d.). MedKoo Biosciences.

- Semenza, G. L. (2010). PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia. PMC.

- Heffron, T. P., et al. (2020). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Journal of Medicinal Chemistry.

- KEGG PI3K-Akt signaling pathway - Homo sapiens (human). (n.d.).

- Discovery and Process Development of Class i PI3K and Class i PI3K/mTOR Inhibitors GDC-0941 and GDC-0980. (2014).

- Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters.

- Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032)

- GDC-0032 (Taselisib). (n.d.). Chemietek.

- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.

- PI3K-AKT Signaling Pathway. (n.d.).

- AKT/PI3K Signaling Pathway. (n.d.). Rockland Immunochemicals.

- GDC-0941. (n.d.). LKT Labs.

- PI3K Signaling P

- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P

- Logu, A. D., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI.

- Alpelisib (BYL719). (2024). Selleck Chemicals.

- Lan, X., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PubMed.

- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2023). PMC.

- Taselisib (GDC-0032, RG7606). (n.d.). MedKoo.

- Taselisib (GDC 0032). (2024). Selleck Chemicals.

- US10336759B2 - Salts and processes of preparing a PI3K inhibitor. (n.d.).

- Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies. (2021). PMC.

- Taselisib. (n.d.). Wikipedia.

- Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site. (2023). PubMed.

- Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). Molecular Cancer Therapeutics.

- Identification and structural characterization of small-molecule inhibitors of PINK1. (2023).

- Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. (2014). Trends in Pharmacological Sciences.

- Various chemical classes of phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. (n.d.).

- Phosphoinositide 3-kinase inhibitor. (n.d.). Wikipedia.

- Structural insights into the interaction of three Y-shaped ligands with PI3Kα. (2022). PNAS.

- Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). (2021). PMC.

- Identification and characterization of a small-molecule inhibitor of death-associ

Sources

- 1. researchgate.net [researchgate.net]

- 2. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKT/PI3K Signaling Pathway | Rockland [rockland.com]

- 4. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 10. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Taselisib - Wikipedia [en.wikipedia.org]

- 19. selleckchem.com [selleckchem.com]

Application Note & Protocol: Palladium-Catalyzed Methoxycarbonylation for the Synthesis of Methyl 2,3-dihydro-1H-indene-1-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate via the palladium-catalyzed methoxycarbonylation of 1H-indene. This reaction represents a highly efficient and atom-economical method for installing a carboxyl functional group, transforming a readily available hydrocarbon feedstock into a valuable synthetic intermediate. We will delve into the underlying catalytic principles, provide a detailed, step-by-step experimental protocol, and discuss critical parameters that govern reaction success, including catalyst selection, ligand effects, and reaction conditions. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for accessing this and related indane scaffolds.

Introduction and Scientific Principles

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold found in numerous biologically active molecules and functional materials. The targeted product, methyl 2,3-dihydro-1H-indene-1-carboxylate, serves as a key intermediate for more complex derivatives. Palladium-catalyzed carbonylation reactions are fundamental transformations in organic chemistry, enabling the direct introduction of a carbonyl group using carbon monoxide (CO).[1][2] Specifically, the alkoxycarbonylation of alkenes, which simultaneously forms a C-C and a C-O bond, is a powerful tool for ester synthesis.[3]

The synthesis of the target saturated ester from an alkene proceeds via a "hydride mechanism".[1][4] This pathway is distinct from oxidative carbonylation routes which yield unsaturated products.[2][5] The catalytic cycle, driven by a palladium complex, involves several key steps that are crucial to understand for experimental success.

The Catalytic Cycle

The generally accepted mechanism for this transformation begins with the in-situ formation of a palladium hydride ([Pd]-H) species, typically generated from a palladium(II) precursor in the presence of an alcohol and often an acid promoter.[6][7]

The key steps are as follows:

-

Formation of Palladium Hydride: A Pd(II) precatalyst reacts with methanol, often facilitated by an acid, to form the active cationic palladium hydride catalyst, [L-Pd-H]⁺, where L represents the supporting ligand.

-

Hydropalladation: The alkene (indene) coordinates to the palladium hydride complex and undergoes migratory insertion. For an unsymmetrical alkene like indene, this step determines the regioselectivity. The insertion typically follows Markovnikov regioselectivity, leading to the formation of the more stable branched palladium-alkyl intermediate, which is essential for obtaining the desired 1-carboxylate product.[8]

-

CO Insertion: Carbon monoxide then coordinates to the palladium center and inserts into the palladium-carbon bond, forming a palladium-acyl complex.

-

Alcoholysis: The final step is the nucleophilic attack by methanol on the palladium-acyl species. This releases the final ester product (methyl 2,3-dihydro-1H-indene-1-carboxylate) and regenerates the active palladium hydride catalyst, allowing the cycle to continue.[6]

Visualization of the Catalytic Cycle

Caption: The palladium-catalyzed "hydride cycle" for the methoxycarbonylation of indene.

Detailed Experimental Protocol

This protocol is designed for a standard high-pressure laboratory reactor. All operations should be performed in a well-ventilated fume hood, and personnel must be trained in handling high-pressure gases, particularly the highly toxic carbon monoxide.

Materials and Equipment

-

Reagents:

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) or similar diphosphine ligand[9]

-

1H-Indene (freshly distilled to remove polymers)

-

Methanol (anhydrous, HPLC grade)

-

Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (p-TsOH)[10]

-

Carbon monoxide (CO), high purity (≥99.9%)

-

Dichloromethane (DCM, for workup)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Equipment:

-

100 mL stainless steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple

-

Schlenk line or glovebox for inert atmosphere operations

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate.

Step-by-Step Procedure

-

Catalyst Preparation and Reactor Charging:

-

In a clean, dry glass liner for the autoclave, add palladium(II) acetate (e.g., 0.025 mmol, 1.0 mol%).

-

Under an inert atmosphere (N₂ or Ar), add the diphosphine ligand, DTBPMB (e.g., 0.03 mmol, 1.2 mol%). The slight excess of ligand helps stabilize the catalyst.[9]

-

Add anhydrous methanol (20 mL) and methanesulfonic acid (e.g., 0.05 mmol, 2.0 mol%).

-

Stir the mixture for 15-20 minutes at room temperature to allow for pre-formation of the active catalyst. The solution should become homogeneous.

-

-

Substrate Addition and Reactor Sealing:

-

To the catalyst mixture, add freshly distilled 1H-indene (2.5 mmol, 1.0 equiv).

-

Place the glass liner inside the autoclave body, add a magnetic stir bar, and seal the reactor according to the manufacturer's instructions.

-

-

Reaction Execution:

-

Move the sealed reactor into a barricaded fume hood.

-

Purge the reactor headspace by pressurizing with CO (approx. 5 bar) and venting three times to remove residual air.

-

Pressurize the reactor to the desired CO pressure (e.g., 20-40 bar).

-

Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-120 °C).

-

Maintain the reaction at this temperature for 12-24 hours. Monitor the pressure; a drop in pressure indicates CO consumption.

-

-

Work-up and Isolation:

-

After the reaction period, cool the reactor to room temperature.

-

CAUTION: Carefully and slowly vent the excess CO into the fume hood exhaust.

-

Open the reactor and remove the glass liner.

-

Transfer the reaction mixture to a round-bottom flask.

-

Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The crude product will be a viscous oil. Purify it using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.[11]

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield methyl 2,3-dihydro-1H-indene-1-carboxylate as a colorless or pale yellow oil.

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis.

-

Reaction Parameters and Data

The success of the methoxycarbonylation is highly dependent on optimizing several key parameters. The following table summarizes typical conditions and expected outcomes based on analogous olefin carbonylation literature.[3][4][9][10]

| Parameter | Recommended Range | Rationale & Key Considerations |

| Catalyst Loading | 0.1 - 2.0 mol% | Lower loadings are economically desirable but may require longer reaction times. Higher loadings can improve rates for less reactive substrates. |

| Ligand:Pd Ratio | 1.1:1 to 1.5:1 | A slight excess of ligand is crucial to prevent the formation of palladium black and catalyst deactivation.[9] |

| CO Pressure | 20 - 50 bar | CO is a reactant and its concentration (pressure) influences the reaction rate. Higher pressures generally favor the carbonylation step. |

| Temperature | 90 - 130 °C | Higher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions if too high. |

| Acid Promoter | 1 - 5 mol% | The acid is critical for generating the active Pd-H species. Insufficient acid leads to low activity, while a large excess can potentially inhibit the reaction.[3] |

| Expected Yield | 70 - 95% | Highly dependent on substrate purity, catalyst activity, and optimization of conditions. |

| Regioselectivity | >95% Branched | The choice of a bulky diphosphine ligand strongly favors the desired branched isomer (1-carboxylate).[8] |

Troubleshooting and Safety

-

Low or No Conversion:

-

Inactive Catalyst: Ensure all reagents, especially the solvent, are anhydrous. Water can interfere with the catalyst. Use high-purity Pd precursor and ligand.

-

Insufficient Acid: The acid promoter is crucial; verify its addition and concentration.[4]

-

Indene Purity: Polymeric impurities in aged indene can inhibit the catalyst. Always use freshly distilled substrate.

-

-

Formation of Palladium Black:

-

This indicates catalyst decomposition. Increase the ligand-to-palladium ratio slightly. Ensure the reaction is run under a strict inert atmosphere before CO is introduced.[9]

-

-

Poor Regioselectivity:

-

The ligand is the primary controller of regioselectivity. Bulky electron-rich diphosphine ligands like DTBPMB are known to give high branched selectivity. Simpler ligands like PPh₃ may give mixtures.[4]

-

-

Safety Precautions:

-

Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas. All operations involving CO must be conducted in a certified, high-flow fume hood with a CO detector present.

-

High Pressure: Use a properly rated and maintained autoclave behind a safety shield. Never exceed the maximum pressure and temperature ratings of the vessel.

-

Exothermic Reaction: While not typically a strongly exothermic process, always monitor the reaction temperature and pressure, especially during the initial heating phase.

-

References

-

Baxendale, I. R., et al. (2016). The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. PubMed Central. Available at: [Link]

-

Fridrich, B., et al. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. Radboud Repository. Available at: [Link]

-

Fridrich, B., et al. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis. Available at: [Link]

-

Fridrich, B., et al. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. PubMed. Available at: [Link]

-

Li, C., et al. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. Chemical Science. Available at: [Link]

-

Serrano, M., et al. (2013). Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands. Dalton Transactions. Available at: [Link]

-

Unknown Author. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Reaction Chemistry & Engineering. Available at: [Link]

-

Li, C., et al. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. PubMed Central. Available at: [Link]

-

S. P. R. D. L. G. D. D. C. F. M. H. S. (2010). Palladium-catalysed methoxycarbonylation of ethene with bidentate diphosphine ligands: a density functional theory study. Physical Chemistry Chemical Physics. Available at: [Link]

-

Tabaja, H., et al. (2025). Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. Molecular Catalysis. Available at: [Link]

-

Unknown Author. (n.d.). Methyl 7-methoxy-3-oxo-2,3-dihydro-1h-indene-1-carboxylate. PubChem. Available at: [Link]

-

Wang, Y., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Feng, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of a New Class of MT2-Selective Agonists. ResearchGate. Available at: [Link]

-

da Silva, A. J. M., et al. (2007). 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E. Available at: [Link]

-

Gonzalez-Gomez, V., et al. (2013). Pd-catalyzed ethylene methoxycarbonylation with Brønsted acid ionic liquids as promoter and phase-separable reaction media. Catalysis Science & Technology. Available at: [Link]

-

Vorholt, A. J., et al. (2018). Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. ChemCatChem. Available at: [Link]

-

Unknown Author. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. Available at: [Link]

-

G. G. P. M. (2022). Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes. ChemRxiv. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. dcarbonizeproject.eu [dcarbonizeproject.eu]

- 11. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2,3-dihydro-1H-indene-1-carboxylate

Ticket ID: IND-PUR-001 Subject: Optimization of Column Chromatography for Methyl Indane-1-carboxylate Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are attempting to purify methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS: 39626-41-0).[1] This molecule consists of a lipophilic indane core with a moderately polar methyl ester functionality.

Successful isolation requires managing the polarity balance between the lipophilic hydrocarbon skeleton and the polar ester group. The most common impurities—unreacted indane-1-carboxylic acid (polar, H-bond donor) and indene derivatives (non-polar, elimination products)—have distinct retention behaviors that we can exploit.[1]

Module 1: Pre-Purification Triage (The "Diagnostic")[1]

Before packing your column, you must characterize the crude mixture.[1] Blind gradients lead to poor resolution.

TLC Method Development

-

Stationary Phase: Silica Gel 60

aluminum/glass sheets.[1] -

Visualization: UV (254 nm) is primary due to the aromatic ring.[1] Stain with PMA (Phosphomolybdic Acid) or Iodine if UV is weak (common if the aromatic ring is electron-rich).[1]

-

Target Rf: Aim for an Rf of 0.35 – 0.45 for the product.

| Solvent System (v/v) | Predicted Rf (Product) | Utility |

| 100% Hexane | < 0.05 | Moves non-polar impurities (indenes) to solvent front.[1] |

| 9:1 Hexane:EtOAc | 0.20 – 0.30 | Recommended Starting Point. Good separation from non-polars. |

| 8:2 Hexane:EtOAc | 0.45 – 0.55 | Fast elution.[1] Risk of co-eluting with polar impurities. |

| DCM (Dichloromethane) | Variable | Alternate selectivity if Hex/EtOAc fails to separate isomers.[1] |

Crude Sample Assessment

-

State: Likely a viscous oil or low-melting solid.

-

Acidity Check: If your synthesis involved acid-catalyzed esterification, residual acid will streak on the column.

Module 2: The Purification Protocol (Standard Operating Procedure)

This protocol assumes a crude mass of 1.0 g . Scale reagents proportionally.

Stationary Phase Setup

-

Silica Type: 40–63 µm particle size (Standard Flash Grade).[1]

-

Column Dimensions: 2.5 cm diameter x 15-20 cm height.

-

Silica Mass: ~30–40 g (30:1 to 40:1 silica-to-crude ratio).[1] Note: Esters are robust; you do not need the high dilution of 100:1 unless separating enantiomers.

Sample Loading (Critical Step)

Since the product is likely an oil, wet loading is preferred to minimize band broadening.[1]

-

Dissolve crude in the minimum volume of 1:1 Hexane:DCM (approx. 2–3 mL).

-

Load carefully onto the pre-equilibrated column (100% Hexane).[1]

-

Rinse the vial with 0.5 mL Hexane and load the rinse.

-

Add a 1 cm layer of sea sand on top to protect the silica bed.

Elution Gradient

Do not run isocratic immediately. Use a step gradient to remove non-polars first.

-

Column Volume (CV) 1–2: 100% Hexane .

-

Purpose: Elutes non-polar impurities (e.g., indene, dimers) and residual mineral oil (if NaH was used).[1]

-

-

CV 3–10: 95:5 Hexane:EtOAc .

-

Purpose: Slowly moves the ester. Watch for the product front.

-

-

CV 11+: 90:10 Hexane:EtOAc .

-

Purpose: Elutes the main ester peak.

-

-

Flush: 50:50 Hexane:EtOAc .

-

Purpose: Elutes any unreacted acid or polar byproducts (often discarded).[1]

-

Module 3: Troubleshooting (The "Unhappy Path")

Issue A: The "Acid Trail" (Streaking)[1]

-

Symptom: The product spot on TLC has a "tail" extending downward, or the column fractions show product eluting continuously over 20+ tubes.

-

Root Cause: Residual carboxylic acid (starting material) is hydrogen-bonding with the silica silanols, dragging the ester with it or simply contaminating the fractions.[1]

-

Fix:

-

Pre-column: Perform a rigorous aqueous

workup.[1] -

In-column: If you already started the column, switch to a solvent system containing 0.5% Acetic Acid? NO. For esters, we want to remove the acid.[1] You cannot easily fix this on-column without risking hydrolysis. Abort, combine fractions, wash with base, and re-column.

-

Issue B: Co-elution with Indene (The "Elimination Side-Product")

-

Symptom: A UV-active spot runs just above your ester (Rf ~0.6 vs 0.4).[1]

-

Root Cause: Elimination of the hydroxyl/leaving group during synthesis creates the double bond (indene).[1]

-

Fix:

-

Use 100% Hexane for at least 3 Column Volumes. Indenes are hydrocarbons and move very fast in pure hexane.[1]

-

Switch to Toluene as the solvent. The

-

-

Issue C: Product Decomposition

-

Symptom: Pure product turns into two spots (Acid + Alcohol) after sitting in the collection tubes.[1]

-

Root Cause: Silica gel is slightly acidic.[1] Sensitive esters can hydrolyze if left in solution with silica dust or acidic solvents.

-

Fix: Evaporate fractions immediately. Do not store the product in solution with silica.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

Caption: Decision logic for optimizing the purification of methyl indane-1-carboxylate based on TLC impurity profiling.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Activity III) can be used if you suspect your ester is acid-sensitive (labile).[1] However, silica provides higher resolution for separating the ester from the parent acid.[1] If using silica, ensure you evaporate the solvent promptly to prevent hydrolysis [1].[1]

Q: My compound is an oil. How do I solidify it? A: Methyl indane-1-carboxylate is often an oil or low-melting solid. To induce crystallization, dissolve the pure oil in a minimum amount of warm pentane or hexanes, then cool to -20°C or -78°C. Scratching the glass with a spatula can induce nucleation.

Q: The Rf is too close to the starting material. How do I improve separation? A: If the ester and a non-acidic impurity are co-eluting, change the "selectivity" rather than the "strength" of the solvent. Try Dichloromethane (DCM) / Hexane mixtures.[1][7] DCM interacts via dipole-dipole moments differently than EtOAc (which is a strong H-bond acceptor), often resolving steric isomers or closely related functionalities [2].[1]

References

-

ChemicalBook. (n.d.).[1] Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis. Retrieved from [1]

-

University of Rochester. (n.d.).[1] Solvent Systems for Flash Column Chromatography. Retrieved from

-

Royal Society of Chemistry. (2020).[1] Synthesis of a versatile 1H-indene-3-carboxylate scaffold. Chemical Communications. Retrieved from [1]

-

Common Organic Chemistry. (n.d.).[1] Solvent Systems for Silica Gel Column Chromatography. Retrieved from [1]

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. biotage.com [biotage.com]

- 3. tutorchase.com [tutorchase.com]

- 4. Home Page [chem.ualberta.ca]

- 5. reddit.com [reddit.com]

- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. commonorganicchemistry.com [commonorganicchemistry.com]